molecular formula C17H14FN3O3 B11294280 N-(4-fluorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-(4-fluorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11294280
M. Wt: 327.31 g/mol
InChI Key: QEUJCWCAUFGZCI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Phenol Derivative: The synthesized oxadiazole is then coupled with a phenol derivative to form the phenoxy group. This step often requires the use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, catalysts such as palladium or copper, appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide: Shares a similar fluorophenyl group but differs in the presence of a sulfonamide moiety.

    N-(4-Fluorophenyl)-2-(3-methylphenoxy)acetamide: Similar structure but lacks the oxadiazole ring.

Uniqueness

N-(4-fluorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C17H14FN3O3

Molecular Weight

327.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C17H14FN3O3/c1-11-19-17(21-24-11)12-3-2-4-15(9-12)23-10-16(22)20-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H,20,22)

InChI Key

QEUJCWCAUFGZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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